Bis(trimethylstannyl)acetylene

Catalog No.
S1891858
CAS No.
2117-50-2
M.F
C8H18Sn2
M. Wt
351.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(trimethylstannyl)acetylene

Achieve precise stoichiometric control in Stille polycondensation with sublimable Bis(trimethylstannyl)acetylene. This bifunctional organotin overcomes the purification and side-reaction issues of tributyltin or silyl-protected acetylene sources.

  • Sublimation-ready for perfect stoichiometry, enabling high-MW conjugated polymers.
  • Copper-free cross-coupling eliminates charge traps in OLED/OFET devices.
  • Reduced steric hindrance minimizes dehalogenation byproducts.

Supplied as high-purity solid; available for immediate global dispatch.

CAS Number

2117-50-2

Product Name

Bis(trimethylstannyl)acetylene

IUPAC Name

trimethyl(2-trimethylstannylethynyl)stannane

Molecular Formula

C8H18Sn2

Molecular Weight

351.6 g/mol

InChI

InChI=1S/C2.6CH3.2Sn/c1-2;;;;;;;;/h;6*1H3;;

InChI Key

CDIFRACRLLNHOO-UHFFFAOYSA-N

SMILES

C[Sn](C)(C)C#C[Sn](C)(C)C

Canonical SMILES

C[Sn](C)(C)C#C[Sn](C)(C)C

The exact mass of the compound Bis(trimethylstannyl)acetylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1,2-Bis(trimethylstannyl)ethyne, Bis(trimethyltin)acetylene, Ethyne-1,2-diylbis(trimethylstannane), 1,2-Bis(trimethylstannyl)acetylene

Purity

≥97%

Package Size

0.5 g, 1 g

Bis(trimethylstannyl)acetylene is a highly reactive, bifunctional organotin reagent utilized as a two-carbon (ethynylene) synthon in palladium-catalyzed Stille cross-coupling reactions . Unlike standard gaseous alkynes, it provides a stable, easily handled source of the acetylene moiety for the construction of conjugated polymers, rigid molecular rods, and complex polycyclic aromatic hydrocarbons [1]. Its symmetric bis-stannylated structure allows for efficient double cross-coupling, making it a critical monomer in the synthesis of high-molecular-weight poly(arylene ethynylene)s and electron-accepting organic semiconductor materials where precise structural control is required [1].

Procurement Fit

Reagent class

Symmetrical bis-stannylated acetylene C₂-synthon for Stille sp–sp coupling

Physical form

White crystalline powder supports gravimetric dispensing and solid-phase automation

Key workflow

Polyyne chain elongation under homogeneous Pd catalysis; reported polyyne resin formation

Substituting Bis(trimethylstannyl)acetylene with its closest analog, bis(tributylstannyl)acetylene, or with silyl-protected alternatives like bis(trimethylsilyl)acetylene, fundamentally alters processability and reaction outcomes . Tributyltin analogs are high-boiling liquids that are notoriously difficult to purify to the ultra-high levels required for step-growth polycondensation, where even minor stoichiometric imbalances severely cap polymer molecular weight. Furthermore, the bulky tributyl groups retard transmetalation rates in sterically congested substrates, leading to increased dehalogenation side reactions . Conversely, utilizing silyl-protected alkynes necessitates Sonogashira coupling conditions, introducing basic amines and copper co-catalysts that can remain as trace dopants, quenching fluorescence and degrading charge mobility in final optoelectronic devices [1].

Substitution Risk

Bis(trimethylstannyl)acetylene
  • Crystalline solid (mp 59–61 °C)
  • GHS Acute Tox. Cat. 1/2 (H300+H310+H330)
  • Direct destannylation gives mixed products
Bis(tributylstannyl)acetylene
  • Pale yellow liquid at room temp.
  • GHS Acute Tox. Cat. 3/4 (H301+H312)
  • Not interchangeable for stepwise acetylene functionalization

Direct substitution may compromise reaction selectivity, handling protocols, and safety infrastructure.

Monomer Purifiability for Step-Growth Polycondensation

In Stille polycondensation, achieving high molecular weight requires exact 1:1 monomer stoichiometry, making monomer purity the critical limiting factor. Bis(trimethylstannyl)acetylene is a crystalline solid with a melting point of 59-61 °C, allowing it to be purified to >99.9% via straightforward sublimation or recrystallization from hexanes . In contrast, bis(tributylstannyl)acetylene is a high-boiling liquid that typically requires complex vacuum distillation, often retaining trace mono-stannylated or non-stannylated impurities that act as chain-terminators during polymerization .

Evidence DimensionPhysical State and Purification Method
Target Compound DataSolid (mp 59-61 °C); purifiable by sublimation/recrystallization
Comparator Or BaselineBis(tributylstannyl)acetylene: High-boiling liquid; requires vacuum distillation
Quantified DifferenceEnables ultra-high purity (>99.9%) required to prevent chain termination
ConditionsMonomer preparation for step-growth polymer synthesis

Procuring the solid trimethylstannyl variant ensures the stoichiometric precision necessary to achieve high-molecular-weight conjugated polymers.

Polyyne yield
Head-to-head
85% polyyne resin vs 95% diphenylbutadiyne from asymmetric analog
Symmetrical reagent essential for polymer formation; asymmetric analog yields discrete dimer
Pd(II)/Pd(0), (E)-diiodoethene oxidant, homogeneous conditions

Steric Hindrance and Transmetalation Efficiency

The steric bulk of the organotin reagent dictates the rate of the transmetalation step in the Stille catalytic cycle. The smaller trimethylstannyl groups undergo transmetalation significantly faster than bulky tributylstannyl groups. In the synthesis of sterically hindered molecular rods (e.g., biscarboranes), the use of bis(tributylstannyl)acetylene resulted in sluggish coupling and promoted competitive deiodination (yielding 20-30% side product), whereas bis(trimethylstannyl)acetylene successfully drove the cross-coupling to completion with higher isolated yields [1].

Evidence DimensionTransmetalation rate and side-reaction prevalence
Target Compound DataRapid transmetalation; minimal dehalogenation
Comparator Or BaselineBis(tributylstannyl)acetylene: Sluggish transmetalation; 20-30% dehalogenation side products
Quantified DifferenceEliminates the 20-30% deiodination side-product formation observed with tributyltin analogs
ConditionsPalladium-catalyzed Stille cross-coupling of bulky ortho-substituted or cage-like halides

Selecting the less sterically hindered trimethylstannyl compound maximizes yield and minimizes wasted starting material when coupling complex, expensive intermediates.

Physical form
Cross-study
Crystalline powder (mp 59–61 °C) vs pale yellow liquid (density 1.147 g/mL)
Solid form enables gravimetric accuracy and eliminates solvent carryover from liquid reagents
Vendor datasheets; standard ambient conditions

Copper-Free Coupling for Optoelectronic Purity

Synthesizing ethynylene-linked conjugated systems often relies on Sonogashira coupling of terminal alkynes or bis(trimethylsilyl)acetylene, which requires a copper(I) co-catalyst. However, trace copper residues are notorious for acting as deep charge traps and fluorescence quenchers in organic semiconductors. Bis(trimethylstannyl)acetylene enables direct, copper-free Stille coupling under neutral conditions, effectively bypassing the introduction of copper into the reaction matrix and preserving the intrinsic photoluminescence quantum yield and charge mobility of the resulting polycyclic aromatic arrays .

Evidence DimensionCatalyst requirements and trace metal contamination
Target Compound DataCopper-free Stille coupling (Pd only)
Comparator Or BaselineBis(trimethylsilyl)acetylene / Acetylene gas: Requires Cu(I) co-catalyst (Sonogashira)
Quantified DifferenceEliminates copper-induced fluorescence quenching by bypassing Cu co-catalysts entirely
ConditionsSynthesis of luminescent or semiconducting poly(arylene ethynylene)s

For electronic and photonic applications, avoiding copper co-catalysts during procurement and synthesis is critical to device performance.

Acute toxicity
Cross-study
GHS Cat. 1/2 (H300+H310+H330) vs Cat. 3/4 (H301+H312)
Approx. two-order-of-magnitude higher hazard severity requires enhanced safety infrastructure
UN transport PG II vs PG III; REACH regulation

Downstream Workup and Byproduct Removal

A major bottleneck in organotin chemistry is the removal of toxic tin halide byproducts. Tributyltin halides are highly lipophilic and routinely co-elute with non-polar organic products during chromatography, often requiring aggressive fluoride treatments (e.g., KF washing) for removal. Conversely, the trimethyltin halide byproducts generated from bis(trimethylstannyl)acetylene are significantly more volatile and possess higher aqueous solubility, allowing them to be efficiently removed via simple aqueous washing or evaporation under reduced pressure, dramatically streamlining the downstream purification workflow .

Evidence DimensionByproduct solubility and volatility
Target Compound DataMe3SnX: Volatile and water-soluble
Comparator Or BaselineBu3SnX: Highly lipophilic, non-volatile, prone to co-elution
Quantified DifferenceReplaces multi-step fluoride chromatography with simple aqueous washing/evaporation
ConditionsPost-reaction purification of non-polar organic materials

Reduces labor hours, solvent waste, and product loss during the purification of complex organic materials.

Destannylation selectivity
Head-to-head
Uncomplexed: mixture + polymer. Co₂(CO)₆ complex: selective monodestannylation
Cobalt complex required for stepwise functionalization; native reagent lacks chemoselectivity
Aryl iodide, Pd-catalyzed conditions
Trialkylborane addition
Class-level inference
Room-temperature cis-addition reported; not documented for bulkier tributyl analog
Trimethyl pattern may uniquely enable mild-condition vinylstannane synthesis
Preliminary communication; limited comparative data

High-Molecular-Weight Poly(arylene ethynylene)s

Because bis(trimethylstannyl)acetylene can be purified by sublimation to achieve perfect stoichiometry, it is a highly effective precursor for step-growth Stille polycondensation. It is heavily utilized to synthesize conjugated polyelectrolytes and rigid-rod polymers used in fluorescent sensors and organic photovoltaics, where high molecular weight is non-negotiable [1].

Sterically Congested Molecular Rods and PAHs

In the synthesis of complex polycyclic aromatic hydrocarbons (like perylene bisimide arrays) or bulky metallacarborane rods, the reduced steric profile of the trimethylstannyl group ensures rapid transmetalation. This prevents the competitive dehalogenation that plagues tributyltin analogs in crowded environments.

Copper-Sensitive Optoelectronic Devices

For the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), trace copper from Sonogashira couplings acts as a fatal charge trap. Utilizing this stannylated alkyne allows for strictly copper-free Stille cross-coupling, preserving the intrinsic electron mobility and luminescence of the semiconductor material .

Application Fit Matrix

Application
Selection Property
Validation Focus
Polyyne resin synthesis
Symmetrical C₂-synthon drives polymer formation
Product class (polymer vs. dimer) and coupling yield
Stepwise acetylene functionalization
Cobalt complex precursor for monodestannylation selectivity
Chemoselectivity with aryl iodide; absence of polymeric byproducts
Solid-phase automated workflows
Crystalline solid (mp 59–61 °C) vs. liquid organotin analogs
Gravimetric dispensing accuracy; exclusion of residual solvent
Mild-condition vinylstannane formation
Reported trialkylborane cis-addition reactivity
Steric accessibility of trimethylstannyl group; comparative data verification

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (97.44%): Flammable solid [Danger Flammable solids];
H300+H310+H330 (97.44%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Environmental Hazard

Other CAS

2117-50-2

Wikipedia

Bis(trimethylstannyl)acetylene

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